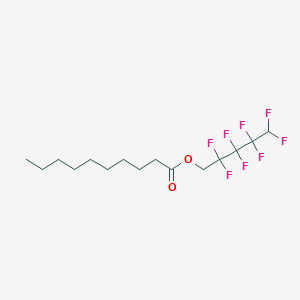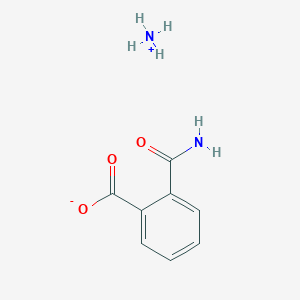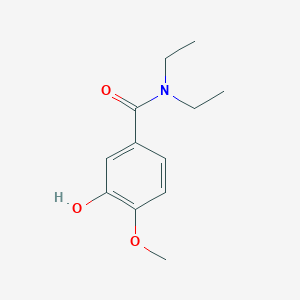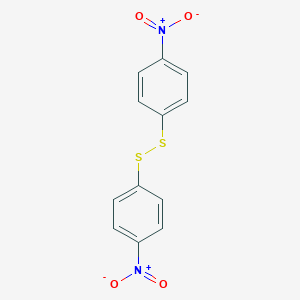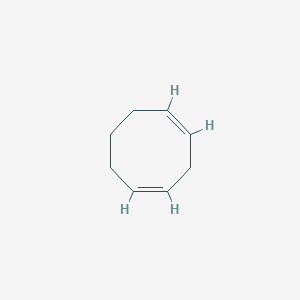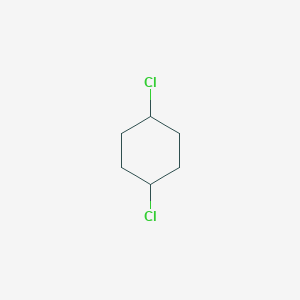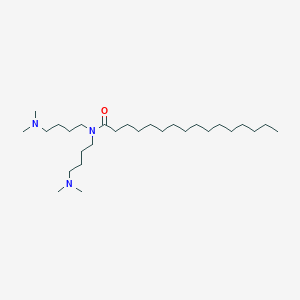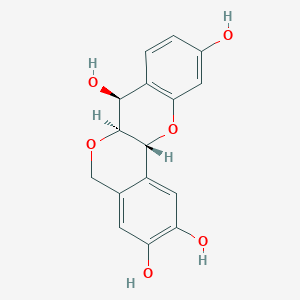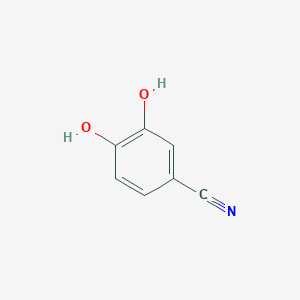![molecular formula C41H53N3O8 B093103 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid CAS No. 17304-65-3](/img/structure/B93103.png)
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. DAPT was first synthesized in 1999 and has since become a popular tool for investigating the Notch signaling pathway.
科学研究应用
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is primarily used as a tool for investigating the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, differentiation, and proliferation. Dysregulation of the Notch pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme, which is responsible for the cleavage of the Notch receptor. By inhibiting γ-secretase, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid blocks Notch signaling and allows researchers to investigate the effects of Notch inhibition on various biological processes.
作用机制
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits the γ-secretase enzyme by binding to the active site of the enzyme. This prevents the cleavage of the Notch receptor, which is necessary for the activation of the Notch signaling pathway. By blocking Notch signaling, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid can induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
生化和生理效应
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid induces apoptosis and inhibits the growth and proliferation of cancer cells. In neural stem cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid promotes differentiation and inhibits self-renewal. In endothelial cells, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid inhibits angiogenesis and promotes apoptosis. These effects are all mediated through the inhibition of the Notch signaling pathway.
实验室实验的优点和局限性
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has several advantages as a tool for investigating the Notch signaling pathway. It is a small molecule inhibitor that is easy to use and has a well-established synthesis method. It is also highly specific for the γ-secretase enzyme and does not affect other signaling pathways. However, there are also limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments. It is a potent inhibitor of the Notch pathway and can induce apoptosis in cells that rely on Notch signaling for survival. This can make it difficult to study the effects of Notch inhibition on specific biological processes.
未来方向
There are several future directions for the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in scientific research. One area of interest is the role of Notch signaling in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, growth, and metastasis. Notch signaling has been implicated in the maintenance of cancer stem cells, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to inhibit the growth and proliferation of cancer stem cells. Another area of interest is the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in combination with other drugs for the treatment of cancer. 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to enhance the efficacy of chemotherapy drugs in several types of cancer, and further research is needed to determine the optimal combination of drugs for specific types of cancer. Finally, there is interest in the use of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in the treatment of Alzheimer's disease. Notch signaling has been implicated in the pathogenesis of Alzheimer's disease, and 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid has been shown to improve cognitive function in animal models of the disease. Further research is needed to determine the safety and efficacy of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in human clinical trials.
Conclusion
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is a small molecule inhibitor that is widely used in scientific research for investigating the Notch signaling pathway. Its well-established synthesis method, specificity for the γ-secretase enzyme, and ability to induce apoptosis in cancer cells make it a valuable tool for studying the effects of Notch inhibition on various biological processes. While there are limitations to using 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid in lab experiments, there are also several future directions for its use in the treatment of cancer, Alzheimer's disease, and other diseases.
合成方法
The synthesis of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid involves a multi-step process that begins with the reaction of N-acetyl-4-dodecylaniline with ethyl 4-chloroacetoacetate to form the intermediate compound, 2-(N-acetyl-4-dodecylanilino)-4-chloro-4-oxobutanoic acid. This intermediate compound is then reacted with 4-methoxy-3-nitroaniline to form the final product, 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid. The synthesis method of 2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid is well-established and has been described in detail in several scientific publications.
属性
CAS 编号 |
17304-65-3 |
|---|---|
产品名称 |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
分子式 |
C41H53N3O8 |
分子量 |
715.9 g/mol |
IUPAC 名称 |
2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H53N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-30-16-21-33(22-17-30)44(29(2)45)36(41(49)50)27-39(47)42-32-20-25-38(52-4)35(26-32)43-40(48)28-37(46)31-18-23-34(51-3)24-19-31/h16-26,36H,5-15,27-28H2,1-4H3,(H,42,47)(H,43,48)(H,49,50) |
InChI 键 |
JNRIODYOJBONQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=CC(=C(C=C2)OC)NC(=O)CC(=O)C3=CC=C(C=C3)OC)C(=O)O)C(=O)C |
其他 CAS 编号 |
17304-65-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





